

# A Comparative Guide to HER2-Targeted Peptide Vaccines: Nelipepimut-S, AE37, and GP2

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The human epidermal growth factor receptor 2 (HER2) remains a critical target in breast cancer therapy. While monoclonal antibodies and antibody-drug conjugates have revolutionized the treatment of HER2-positive disease, the field of therapeutic cancer vaccines continues to explore novel avenues to harness the patient's own immune system to prevent disease recurrence. Among these, HER2-targeted peptide vaccines have shown promise. This guide provides an objective comparison of three prominent HER2-targeted peptide vaccines:

Nelipepimut-S (E75, NeuVax), AE37, and GP2, with a focus on their performance, supporting experimental data, and methodologies.

# At a Glance: Key Characteristics of HER2-Targeted Peptide Vaccines



| Feature                    | Nelipepimut-S<br>(E75, NeuVax)                                       | AE37                                                                                 | GP2                                                                  |
|----------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Peptide Origin             | Extracellular domain of HER2 (amino acids 369-377)[1]                | Intracellular domain of<br>HER2 (amino acids<br>776-790), modified<br>with li-Key[2] | Transmembrane<br>domain of HER2<br>(amino acids 654-662)<br>[3]      |
| Primary Immune<br>Response | CD8+ cytotoxic T-<br>lymphocytes (CTLs)[3]                           | CD4+ helper T-cells[3]                                                               | CD8+ cytotoxic T-<br>lymphocytes (CTLs)                              |
| HLA Restriction            | HLA-A2/A3                                                            | HLA unrestricted (due to li-Key modification)                                        | HLA-A2                                                               |
| Adjuvant                   | Granulocyte-<br>macrophage colony-<br>stimulating factor<br>(GM-CSF) | Granulocyte-<br>macrophage colony-<br>stimulating factor<br>(GM-CSF)                 | Granulocyte-<br>macrophage colony-<br>stimulating factor<br>(GM-CSF) |

# Clinical Efficacy: A Comparative Look at Disease-Free Survival

Clinical trials have evaluated the efficacy of these vaccines in preventing breast cancer recurrence, with varying degrees of success. The following table summarizes key disease-free survival (DFS) data from published studies. It is important to note that direct cross-trial comparisons are challenging due to differences in patient populations, study designs, and follow-up durations.



| Vaccine             | Trial Phase                                            | Patient Population                                                                                                                        | Key Disease-Free<br>Survival (DFS)<br>Results                                                                                                                                                                                    |
|---------------------|--------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Nelipepimut-S       | Phase I/II                                             | Node-positive and high-risk node-negative breast cancer                                                                                   | At 60 months, DFS was 89.7% in the vaccinated group vs. 80.2% in the control group (p=0.08). In optimally dosed patients, 5-year DFS was 94.6% vs. 87.1% in controls (p=0.05).                                                   |
| Phase III (PRESENT) | Node-positive, HER2<br>low-expressing breast<br>cancer | Trial stopped for futility at interim analysis. No significant difference in DFS was observed between the Nelipepimut-S and placebo arms. |                                                                                                                                                                                                                                  |
| AE37                | Phase II                                               | Node-positive and<br>high-risk node-<br>negative breast<br>cancer                                                                         | No significant difference in 5-year DFS in the overall intent-to-treat population. Subgroup analysis showed a trend towards benefit in patients with advanced stage, HER2 under- expression, and triple- negative breast cancer. |
| GP2                 | Phase II                                               | Node-positive and high-risk node-                                                                                                         | No significant difference in DFS in the overall population.                                                                                                                                                                      |



| subgroup, there was a trend toward improved DFS (p=0.052), with no recurrences in the vaccinated group. A 5-year DFS rate of 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo group (p=0.0338). | negative breast | In the HER2-positive   |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|------------------------|
| DFS (p=0.052), with no recurrences in the vaccinated group. A 5-year DFS rate of 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo                                                               | cancer          | subgroup, there was a  |
| no recurrences in the vaccinated group. A 5-year DFS rate of 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo                                                                                   |                 | trend toward improved  |
| vaccinated group. A 5- year DFS rate of 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo                                                                                                        |                 | DFS (p=0.052), with    |
| year DFS rate of 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo                                                                                                                               |                 | no recurrences in the  |
| 100% was reported in HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo                                                                                                                                                |                 | vaccinated group. A 5- |
| HER2/neu 3+ patients who completed the primary immunization series, compared to 89.4% in the placebo                                                                                                                                                                     |                 | year DFS rate of       |
| who completed the primary immunization series, compared to 89.4% in the placebo                                                                                                                                                                                          |                 | 100% was reported in   |
| primary immunization<br>series, compared to<br>89.4% in the placebo                                                                                                                                                                                                      |                 | HER2/neu 3+ patients   |
| series, compared to 89.4% in the placebo                                                                                                                                                                                                                                 |                 | who completed the      |
| 89.4% in the placebo                                                                                                                                                                                                                                                     |                 | primary immunization   |
| ·                                                                                                                                                                                                                                                                        |                 | series, compared to    |
| group (p=0.0338).                                                                                                                                                                                                                                                        |                 | 89.4% in the placebo   |
|                                                                                                                                                                                                                                                                          |                 | group (p=0.0338).      |

## **Immunological Response and Safety Profile**

The immunogenicity of these vaccines is a critical determinant of their potential efficacy. The primary goal is to induce a robust and durable HER2-specific T-cell response.

| Vaccine       | Immunological Response<br>Highlights                                                                             | Common Adverse Events<br>(Grade 1-2)                                               |
|---------------|------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------|
| Nelipepimut-S | Induces HER2-specific CD8+<br>CTLs. Correlates with in vivo<br>delayed-type hypersensitivity<br>(DTH) reactions. | Injection site reactions<br>(erythema, induration,<br>pruritus), fatigue, myalgia. |
| AE37          | Elicits a strong CD4+ T-helper cell response. Booster inoculations enhance and sustain the immune response.      | Injection site reactions, flu-like symptoms, bone pain.                            |
| GP2           | Generates HER2-specific<br>CD8+ CTLs. Robust in vivo<br>immune response measured<br>by DTH.                      | Injection site reactions, fatigue, headache, myalgias.                             |



## **Mechanism of Action: Signaling Pathways**

The fundamental mechanism of these peptide vaccines involves the presentation of HER2-derived epitopes to the immune system, leading to the activation of T-cells that can recognize and eliminate HER2-expressing tumor cells. The adjuvant, GM-CSF, plays a crucial role in enhancing this process by promoting the maturation and function of antigen-presenting cells (APCs), particularly dendritic cells.

## **Antigen Presentation and T-Cell Activation**



Click to download full resolution via product page

## **Role of GM-CSF Adjuvant**





Click to download full resolution via product page

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and interpretation of research findings. Below are summaries of the methodologies used to assess the immunological and clinical responses to these vaccines.

### **Vaccine Administration**



| Vaccine       | Dosage and<br>Administration                                                                                                            | Schedule                                                                                                                    |
|---------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|
| Nelipepimut-S | 1000 μg of Nelipepimut-S<br>peptide mixed with 250 μg of<br>GM-CSF, administered as an<br>intradermal injection.                        | Primary series: One injection monthly for 6 months. Booster series: One injection every 6 months.                           |
| AE37          | 500 μg of AE37 peptide mixed with 125 μg of GM-CSF, administered as an intradermal injection. In some trials, 1000 μg of AE37 was used. | Primary series: One injection monthly for 6 months. Booster series: One injection every 6 months for a total of 4 boosters. |
| GP2           | 500 μg of GP2 peptide mixed with 125 μg of GM-CSF, administered as an intradermal injection.                                            | Primary series: One injection monthly for 6 months. Booster series: One injection every 6 months.                           |

# **Immunological Assays**





#### Click to download full resolution via product page

#### 1. IFN-y ELISPOT Assay:

- Objective: To quantify the number of HER2 peptide-specific T-cells that secrete interferongamma (IFN-γ) upon stimulation.
- · General Protocol:
  - Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.



- ELISPOT plates are coated with an anti-IFN-y capture antibody.
- PBMCs are added to the wells and stimulated with the specific HER2 peptide (e.g., Nelipepimut-S, AE36, or GP2) for 18-24 hours. Control wells include PBMCs with no peptide and PBMCs with a mitogen (positive control).
- After incubation, cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added.
- A streptavidin-enzyme conjugate is added, followed by a substrate that forms a colored spot at the site of IFN-γ secretion.
- The spots are counted, with each spot representing a single IFN-γ-secreting cell. A
  positive response is typically defined as a spot count significantly higher than the negative
  control.
- 2. Delayed-Type Hypersensitivity (DTH) Reaction:
- Objective: To assess the in vivo cell-mediated immune response to the vaccine peptide.
- General Protocol:
  - A small, standardized dose of the HER2 peptide (without GM-CSF) is injected intradermally.
  - After 48-72 hours, the injection site is examined for induration (hardening) and erythema (redness).
  - The diameter of the induration is measured in two perpendicular directions, and the mean diameter is recorded.
  - A positive DTH response indicates a memory T-cell response to the peptide.
- 3. Cytotoxic T-Lymphocyte (CTL) Assay (e.g., 51Cr-release assay):
- Objective: To measure the ability of vaccine-induced CTLs to kill HER2-expressing target cells.



#### General Protocol:

- Effector cells (CTLs) are generated by stimulating patient PBMCs with the specific HER2 peptide in vitro.
- Target cells (e.g., a HER2-expressing tumor cell line) are labeled with radioactive chromium-51 (51Cr).
- The labeled target cells are incubated with the effector cells at various effector-to-target ratios.
- During incubation, CTLs that recognize the HER2 peptide on the target cells will lyse them, releasing 51Cr into the supernatant.
- The amount of 51Cr in the supernatant is measured, which is proportional to the percentage of target cells killed by the CTLs.

### Conclusion

**Nelipepimut-S**, AE37, and GP2 represent distinct strategies in the development of HER2-targeted peptide vaccines. **Nelipepimut-S** and GP2 aim to induce a CD8+ CTL response, while AE37 focuses on generating a CD4+ T-helper response. While early phase trials showed promising immunogenicity and some clinical benefit for all three vaccines, the Phase III trial for **Nelipepimut-S** was unfortunately halted for futility, highlighting the challenges in translating immunological responses into clinical endpoints. AE37 and GP2 have shown potential in specific patient subgroups, and further clinical investigation is ongoing. The choice of peptide, the type of immune response elicited, and the patient population are all critical factors that will continue to shape the future of HER2-targeted cancer vaccines. This guide provides a comparative framework for researchers and drug development professionals to understand the nuances of these vaccine candidates and inform future research directions in this important field of cancer immunotherapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. researchgate.net [researchgate.net]
- 2. AE37 HER2-targeted vaccine in the prevention of breast cancer recurrence: A mini narrative review of current evidence PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospective, randomized, single-blinded, multi-center phase II trial of two HER2 peptide vaccines, GP2 and AE37, in breast cancer patients to prevent recurrence PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to HER2-Targeted Peptide Vaccines: Nelipepimut-S, AE37, and GP2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678017#nelipepimut-s-versus-other-her2-targeted-peptide-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com